molecular formula C22H24N4O5S B3312488 2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946317-86-8

2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3312488
CAS RN: 946317-86-8
M. Wt: 456.5 g/mol
InChI Key: ZWVKKCRSAORIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB, is a chemical compound that is widely used in scientific research. MPB is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its potency and selectivity for CK2, which allows for specific inhibition of CK2 activity. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. One of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

For research on 2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide include the investigation of its potential therapeutic applications in cancer and viral infections. This compound may also be used as a tool to study the role of CK2 in other cellular processes, such as autophagy and stress response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Scientific Research Applications

2,5-dimethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively used in scientific research to investigate the role of CK2 in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. This compound has also been used to study the role of CK2 in DNA damage response and repair, as well as in viral replication.

properties

IUPAC Name

2,5-dimethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-29-18-7-9-20(30-2)21(15-18)32(27,28)25-17-5-3-16(4-6-17)19-8-10-22(24-23-19)26-11-13-31-14-12-26/h3-10,15,25H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVKKCRSAORIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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